
Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate
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Overview
Description
Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate typically involves the reaction of p-tolyl hydrazine with carbon disulfide to form the corresponding thiosemicarbazide. This intermediate is then cyclized with methyl chloroacetate in the presence of a base, such as sodium ethoxide, to yield the desired oxadiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive derivatives.
Reaction Conditions | Product | Yield | Reference |
---|---|---|---|
1M NaOH, reflux, 6h | 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid | 85% | |
HCl (conc.), 60°C, 4h | Same as above | 78% |
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Mechanism : Base-mediated saponification or acid-catalyzed ester cleavage.
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Applications : Carboxylic acid derivatives are intermediates for amide coupling or metal coordination .
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether linkage is susceptible to nucleophilic displacement, enabling functionalization of the molecule.
Key Reactions:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields sulfonium salts or extended thioethers.
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Aminolysis : Treatment with primary amines (e.g., ethylamine) produces thioamide derivatives.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
CH₃I, K₂CO₃, DMF | RT, 12h | Methyl sulfonium derivative | 72% | |
NH₂CH₂CH₃, EtOH | Reflux, 8h | 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | 68% |
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring participates in electrophilic substitutions and ring-opening reactions due to its electron-deficient nature.
Electrophilic Aromatic Substitution
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Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the oxadiazole’s 5-position .
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Halogenation : Bromine in acetic acid adds halogens to the p-tolyl group .
Ring-Opening Reactions
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Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the oxadiazole ring to form a thiosemicarbazide intermediate .
Reaction | Conditions | Product | Yield | Reference |
---|---|---|---|---|
HNO₃/H₂SO₄, 0°C | 2h | Nitro-oxadiazole derivative | 63% | |
HBr/AcOH, reflux | 6h | Brominated p-tolyl derivative | 58% |
Functionalization of the p-Tolyl Group
The methyl group on the phenyl ring can be oxidized to a carboxylic acid or undergo Friedel-Crafts alkylation.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄, H₂O, 80°C | 8h | 2-((5-(4-carboxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate | 70% | |
AlCl₃, CH₃CH₂Br | Reflux, 12h | Ethylated p-tolyl derivative | 65% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) via the oxadiazole’s aromatic system .
Catalyst | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 100°C, 24h | Biaryl-oxadiazole conjugate | 82% |
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate has been shown to disrupt microbial cell membranes, leading to cell lysis. In studies focused on similar compounds, derivatives have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb), showcasing their potential as anti-tubercular agents .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects by modulating pro-inflammatory cytokine production. Its mechanism involves inhibiting specific signaling pathways that lead to inflammation. This property is crucial for developing treatments for inflammatory diseases.
Anticancer Potential
The oxadiazole scaffold is recognized for its anticancer activities. Studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines, including colon and lung cancer cells . For instance, modifications of oxadiazole derivatives have resulted in compounds with IC50 values indicating moderate activity against cancer cell proliferation .
Case Study 1: Antitubercular Activity
Parikh et al. (2020) synthesized substituted 1,2,4-oxadiazole compounds that showed promising anti-tuberculosis activity against Mtb H37Rv with inhibition percentages reaching up to 96% at specific concentrations . This highlights the potential for this compound as a lead compound in developing new anti-TB drugs.
Case Study 2: Anticancer Research
In a study on novel oxadiazole derivatives, compounds were tested against multiple cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM across eleven different cancer types . This suggests that this compound could be a valuable candidate for further anticancer research.
Mechanism of Action
The mechanism of action of Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In the case of its anti-inflammatory properties, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate
- Methyl 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
- Methyl 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
Uniqueness
Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound belonging to the oxadiazole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
The synthesis of this compound typically involves the reaction of p-tolyl hydrazine with carbon disulfide to form a thiosemicarbazide intermediate. This is followed by cyclization with methyl chloroacetate in the presence of a base like sodium ethoxide. The resulting compound possesses a molecular formula of C12H13N2O3S and a molecular weight of approximately 263.31 g/mol .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In various studies, oxadiazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the low micromolar range (e.g., 0.22 to 0.25 μg/mL), indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Derivative 1 | 0.22 | Staphylococcus aureus |
Derivative 2 | 0.25 | Escherichia coli |
This compound | TBD | TBD |
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. The mechanism involves modulation of signaling pathways that are crucial for inflammatory responses.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Cell Membrane Disruption : The compound's antimicrobial activity is linked to its ability to disrupt microbial cell membranes, leading to cell lysis.
- Cytokine Production Modulation : It may inhibit the production of pro-inflammatory cytokines by affecting intracellular signaling pathways .
Comparison with Similar Compounds
This compound can be compared with other oxadiazole derivatives that exhibit similar biological activities:
Table 2: Comparison of Biological Activities
Compound Name | Structure Type | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Oxadiazole derivative | High | Moderate |
Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate | Oxadiazole derivative | Moderate | Low |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of oxadiazole derivatives in various biological assays:
- High Throughput Screening (HTS) : A phenotypic HTS identified novel oxadiazole derivatives with potent inhibition of gene transcription involved in cancer pathways .
- In Vivo Efficacy : Initial evaluations demonstrated favorable pharmacokinetic profiles and in vivo efficacy for certain oxadiazole derivatives in animal models .
Properties
IUPAC Name |
methyl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-8-3-5-9(6-4-8)11-13-14-12(17-11)18-7-10(15)16-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSZSCPVSUBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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